
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride is a complex organophosphorus metal compound. It is known for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is characterized by its stability and efficiency in catalyzing reactions involving aryl chlorides.
Preparation Methods
The synthesis of 4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride typically involves the following steps :
Dissolution: 4-di-tert-butylphosphine-N,N-dimethylaniline is dissolved in an organic solvent under anaerobic conditions to form solution A.
Addition of Palladium Dichloride: Palladium dichloride is added to solution A, followed by stirring to initiate the reaction.
Addition of Organic Base: An organic base reagent is added to the reaction mixture, and the solution is continuously stirred.
Cooling and Filtration: After the reaction is complete, the mixture is cooled, filtered, washed, and vacuum-dried to obtain the final product with high purity and yield.
This method is suitable for industrial production due to its simplicity, safety, and cost-effectiveness.
Chemical Reactions Analysis
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride undergoes several types of chemical reactions, primarily serving as a catalyst in cross-coupling reactions :
Suzuki-Miyaura Reaction: This compound is an efficient catalyst for the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of aryl boronic acids with aryl halides.
Oxidation and Reduction: While the compound itself is stable, it can facilitate oxidation and reduction reactions in the presence of appropriate reagents.
Substitution Reactions: It can also catalyze substitution reactions, particularly those involving aryl chlorides.
Common reagents used in these reactions include aryl boronic acids, aryl halides, and various organic bases. The major products formed are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials.
Scientific Research Applications
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride has a wide range of applications in scientific research :
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound’s catalytic properties are leveraged in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs by facilitating the synthesis of complex organic molecules.
Industry: The compound is used in the production of liquid crystal materials, light-emitting diodes (LEDs), and other functional materials.
Mechanism of Action
The mechanism by which 4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligand . This coordination activates the palladium center, enabling it to facilitate the formation and breaking of chemical bonds during the reaction process. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the final product.
Comparison with Similar Compounds
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride is unique due to its high stability and efficiency as a catalyst. Similar compounds include:
4-ditert-butylphosphino-N,N-dimethylaniline: This compound serves as a ligand in the preparation of palladium catalysts but lacks the palladium center itself.
Dichlorobis{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}palladium(II): Another palladium-based catalyst with similar applications in cross-coupling reactions.
These compounds share similar structural features but differ in their catalytic efficiency and stability, making this compound a preferred choice in many applications.
Properties
Molecular Formula |
C32H58Cl2N2P2Pd+2 |
|---|---|
Molecular Weight |
710.1 g/mol |
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dihydrochloride |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2 |
InChI Key |
DWOZNANUEDYIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl.Cl.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


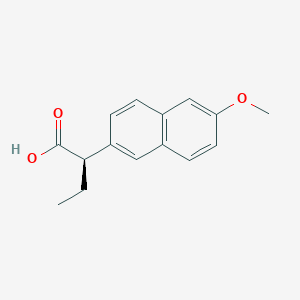
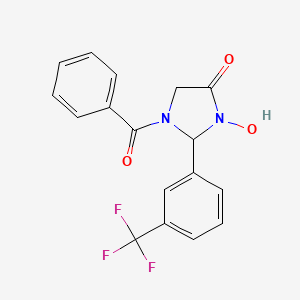
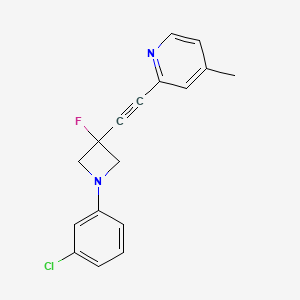

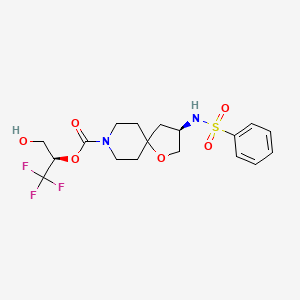

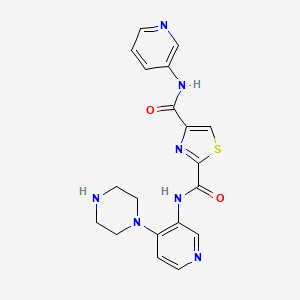
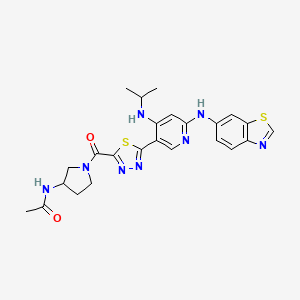
![2-(1-adamantyl)-N-[2-(3-aminopyrrolidine-1-carbonyl)pyrazolo[1,5-a]pyridin-4-yl]acetamide](/img/structure/B10833315.png)
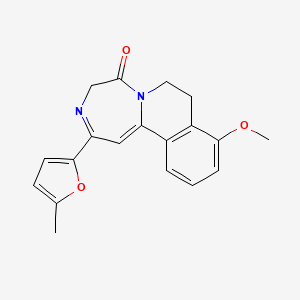
![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)
![N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10833339.png)


